molecular formula C16H13ClN2O B1503276 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline CAS No. 885277-29-2

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Cat. No. B1503276
CAS RN: 885277-29-2
M. Wt: 284.74 g/mol
InChI Key: RLCMSPXFOMTWQL-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities. The purpose of

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is not fully understood. However, it has been hypothesized that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative stress. Moreover, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been shown to have anti-angiogenic effects, which can help prevent the growth of new blood vessels that are necessary for the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and has been shown to have consistent biological activity across different batches. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the research on 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its mechanism of action and identify new targets for drug development. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity of the final product. Finally, further studies could investigate the potential of this compound as a tool for studying various biological processes.

Scientific Research Applications

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been extensively studied for its potential in treating various diseases. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been shown to have antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCMSPXFOMTWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696114
Record name 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

CAS RN

885277-29-2
Record name 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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